SPAA-52

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

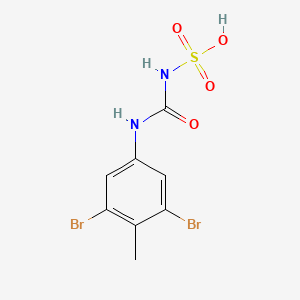

C8H8Br2N2O4S |

|---|---|

Poids moléculaire |

388.04 g/mol |

Nom IUPAC |

(3,5-dibromo-4-methylphenyl)carbamoylsulfamic acid |

InChI |

InChI=1S/C8H8Br2N2O4S/c1-4-6(9)2-5(3-7(4)10)11-8(13)12-17(14,15)16/h2-3H,1H3,(H2,11,12,13)(H,14,15,16) |

Clé InChI |

XBWKZLBEUSPLFY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1Br)NC(=O)NS(=O)(=O)O)Br |

Origine du produit |

United States |

Foundational & Exploratory

SPAA-52: A Technical Guide to its Mechanism of Action as a Potent and Selective LMW-PTP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of SPAA-52, a highly potent and selective small molecule inhibitor of the low-molecular-weight protein tyrosine phosphatase (LMW-PTP). This compound serves as a valuable chemical probe for studying the multifaceted roles of LMW-PTP in various cellular processes and holds potential for therapeutic development in diseases such as cancer and diabetes.

Core Mechanism of Action

This compound functions as a competitive and reversible inhibitor of LMW-PTP.[1] Its mechanism relies on binding to the active site of the enzyme, thereby preventing the dephosphorylation of its natural substrates. This inhibition leads to the sustained phosphorylation of key signaling proteins, modulating downstream cellular pathways. The high potency and selectivity of this compound are attributed to its specific chemical structure, which was developed through extensive structure-based design.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and drug-like properties.

Table 1: In Vitro Potency of this compound against LMW-PTP

| Parameter | Value | Species |

| IC50 | 4 nM | Human |

| Ki | 1.2 nM | Human |

Data sourced from He R, et al. J Med Chem. 2022.[1]

Table 2: Selectivity Profile of this compound

| Phosphatase | IC50 (µM) | Selectivity Fold vs. LMW-PTP |

| LMW-PTP | 0.004 | - |

| SHP2 | >10 | >2500 |

| PTP1B | >10 | >2500 |

| TC-PTP | >10 | >2500 |

| VHR | >10 | >2500 |

| CDC14A | >10 | >2500 |

This represents a greater than 8,000-fold selectivity over other tested protein tyrosine phosphatases (PTPs). Data sourced from He R, et al. J Med Chem. 2022.[1]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value |

| Cell Permeability (Papp in MDCK cells) | 0.57 nm/s |

| Oral Bioavailability (%F in mice) | 23% to 50% (range for the series) |

Note: The specific oral bioavailability for this compound has not been published; the range is for the series of related compounds. Data sourced from He R, et al. J Med Chem. 2022.[2]

Signaling Pathways Modulated by this compound

By inhibiting LMW-PTP, this compound is predicted to impact several critical signaling pathways implicated in cell growth, proliferation, migration, and metabolism. LMW-PTP is known to dephosphorylate and thereby regulate the activity of multiple receptor tyrosine kinases (RTKs) and downstream signaling molecules.

LMW-PTP is a negative regulator of signaling pathways initiated by growth factors such as PDGF, FGF, and insulin.[3][4] By dephosphorylating their cognate receptor tyrosine kinases, LMW-PTP attenuates downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways. This compound, by inhibiting LMW-PTP, is expected to prolong the activated, phosphorylated state of these receptors, leading to enhanced downstream signaling. This has significant implications for diseases where these pathways are dysregulated.

In the context of cancer, LMW-PTP has been shown to be overexpressed in various tumors and its activity is associated with cancer cell migration and resistance.[5][6][7] Therefore, inhibition by this compound could potentially suppress tumor progression.

In diabetes, LMW-PTP is considered a negative regulator of the insulin signaling pathway.[8][9] By dephosphorylating the insulin receptor, it can contribute to insulin resistance. Inhibition of LMW-PTP by this compound could therefore enhance insulin sensitivity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound were not fully available in the primary literature. The following are representative protocols for the key assays used, based on standard methodologies in the field.

LMW-PTP Enzymatic Assay

This assay is used to determine the inhibitory activity of this compound against LMW-PTP.

Methodology:

-

Reagents: Recombinant human LMW-PTP, assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl), p-Nitrophenyl phosphate (pNPP) as substrate, and serial dilutions of this compound in DMSO.

-

Procedure:

-

In a 96-well plate, add LMW-PTP enzyme to the assay buffer.

-

Add this compound at various concentrations and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding pNPP.

-

Incubate the plate at 37°C for a specified period.

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a DMSO control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

MDCK Cell Permeability Assay

This assay assesses the ability of this compound to cross a cell monolayer, predicting its potential for oral absorption.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded on a permeable filter support in a transwell plate and cultured until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

The cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

This compound is added to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).

-

Samples are taken from the receiver compartment at various time points.

-

-

Quantification: The concentration of this compound in the samples is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

-

Reaction Mixture: A reaction mixture containing liver microsomes (human or mouse), a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound is prepared.

-

Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.

-

Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).

Conclusion

This compound is a highly potent and selective inhibitor of LMW-PTP with promising drug-like properties. Its ability to modulate key signaling pathways involved in cancer and diabetes makes it an invaluable tool for basic research and a potential starting point for the development of novel therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. LMW-PTP exerts a differential regulation on PDGF- and insulin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Tyrosine Phosphatases: Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

SPAA-52: A Potent and Selective Low-Molecular-Weight Protein Tyrosine Phosphatase (LMW-PTP) Inhibitor for Preclinical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SPAA-52 is a novel, orally active, and highly potent small molecule inhibitor of low-molecular-weight protein tyrosine phosphatase (LMW-PTP).[1][2][3] It exhibits exceptional selectivity for LMW-PTP, making it a valuable chemical probe for elucidating the physiological and pathological roles of this enzyme. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity profile, the experimental protocols for its characterization, and its role in relevant signaling pathways. The information presented herein is intended to support researchers in utilizing this compound for preclinical studies, particularly in the context of metabolic diseases such as diabetes.

Introduction to LMW-PTP and the Therapeutic Rationale for its Inhibition

Protein tyrosine phosphatases (PTPs) are a critical class of signaling enzymes that counterbalance the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes. The aberrant activity of specific PTPs has been implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and metabolic diseases.

Low-molecular-weight protein tyrosine phosphatase (LMW-PTP) has emerged as a key negative regulator of insulin and platelet-derived growth factor (PDGF) signaling pathways. By dephosphorylating the activated insulin receptor (IR) and its downstream substrates, LMW-PTP attenuates insulin signaling, contributing to insulin resistance.[4] Consequently, the inhibition of LMW-PTP presents a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. The development of potent and selective LMW-PTP inhibitors is crucial for validating this therapeutic hypothesis and for advancing new treatment modalities.

Quantitative Inhibitory Profile of this compound

This compound was identified through a structure-based drug design campaign as a highly potent, competitive, and reversible inhibitor of LMW-PTP.[1] Its inhibitory activity has been characterized across multiple species and against a broad panel of other phosphatases to establish its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of this compound against LMW-PTP

| Parameter | Species | Value | Reference |

| IC50 | Human | 4 nM | [1] |

| Mouse | 3 nM | ||

| Rat | 3 nM | ||

| Ki | Human | 1.2 nM | [1] |

Table 2: Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for LMW-PTP, with over 8,000-fold preference compared to a panel of 24 other phosphatases.[1] This high degree of selectivity minimizes the potential for off-target effects, making this compound a superior tool for studying LMW-PTP function.

| Phosphatase | % Inhibition at 10 µM this compound | Reference |

| LMW-PTP | 100 | [1] |

| PTP1B | < 10 | [1] |

| SHP1 | < 10 | [1] |

| SHP2 | < 10 | [1] |

| TCPTP | < 10 | [1] |

| VHR | < 10 | [1] |

| HePTP | < 10 | [1] |

| PTPα | < 10 | [1] |

| PTPβ | < 10 | [1] |

| PTPγ | < 10 | [1] |

| PTPε | < 10 | [1] |

| PTPζ | < 10 | [1] |

| PTPκ | < 10 | [1] |

| PTPμ | < 10 | [1] |

| PTPρ | < 10 | [1] |

| CD45 | < 10 | [1] |

| LAR | < 10 | [1] |

| Cdc25A | < 10 | [1] |

| Cdc25B | < 10 | [1] |

| Cdc25C | < 10 | [1] |

| PRL1 | < 10 | [1] |

| PRL2 | < 10 | [1] |

| PRL3 | < 10 | [1] |

| PTEN | < 10 | [1] |

| PP2A | < 10 | [1] |

Experimental Protocols

LMW-PTP Enzymatic Assay for IC50 Determination

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against LMW-PTP using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human LMW-PTP

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.3), 2 mM EDTA, 2% glycerol

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.

-

Add 60 µL of the Assay Buffer containing recombinant LMW-PTP to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of pNPP solution (final concentration of 2 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Kinetic Parameters (Ki)

To determine the inhibition constant (Ki) and the mode of inhibition, the enzymatic assay is performed with varying concentrations of both the inhibitor (this compound) and the substrate (pNPP). The data are then analyzed using a Lineweaver-Burk plot.[1]

Signaling Pathways and Experimental Workflows

LMW-PTP in Insulin Receptor Signaling

LMW-PTP negatively regulates the insulin signaling cascade by dephosphorylating the insulin receptor and its substrates, thereby dampening the downstream signals that lead to glucose uptake and metabolism. Inhibition of LMW-PTP by this compound is expected to enhance insulin sensitivity.

Caption: LMW-PTP's role in attenuating insulin signaling.

Experimental Workflow for this compound Characterization

The characterization of this compound as a potent and selective LMW-PTP inhibitor involves a systematic workflow from initial screening to in vivo evaluation.

Caption: Workflow for the preclinical characterization of this compound.

Conclusion

This compound is a highly potent, selective, and orally bioavailable inhibitor of LMW-PTP. Its well-characterized inhibitory profile and high selectivity make it an invaluable tool for investigating the biological functions of LMW-PTP in both physiological and disease states. This guide provides the foundational data and methodologies to facilitate the use of this compound in preclinical research, with the ultimate goal of advancing our understanding of LMW-PTP as a therapeutic target.

References

- 1. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | LMW-PTP inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Identify "SPAA-52" in Scientific Literature

Following a comprehensive search of publicly available scientific and technical information, the designation "SPAA-52" does not correspond to a known or published molecule, drug candidate, or biological entity. As a result, a technical guide on its discovery and synthesis cannot be generated.

The search for "this compound" across multiple databases and scientific literature repositories did not yield any specific results for a compound with this name. The query returned a range of unrelated subjects, including military hardware, industrial locations, and consumer products, none of which fall within the domain of pharmaceutical or biological research and development.

It is possible that "this compound" may be an internal project code, a very recent and yet-to-be-published discovery, or a misnomer.

While information on "this compound" is not available, our search did identify literature on similarly named or numbered compounds that may be of tangential interest to researchers in drug discovery and synthesis. These include:

-

Synthesis of an Anti-Prostate Cancer Compound Designated "52" : A study details the synthetic route for a novel compound, labeled as "52", which is a derivative of bicalutamide and enzalutamide and has shown antiproliferative activity against prostate cancer cells.[1]

-

Chemical Synthesis of CD52 Glycopeptides : Research has been published on the chemical synthesis of glycopeptides related to the CD52 antigen, a molecule of interest in immunology and oncology.[2]

-

Spa-1 (Sipa1) and Rap Signaling : There is literature on the Spa-1 protein (also known as Sipa1), which is involved in Rap signaling pathways that play a role in cancer metastasis and leukemia.[3]

Without a specific chemical structure or a reference in the scientific literature for "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

For further assistance, it is recommended to verify the designation "this compound" and provide any additional context or identifying information, such as a chemical structure, a CAS number, or a reference to a specific publication or research group.

References

The Biological Role of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) in Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) in the negative regulation of insulin signaling. LMW-PTP, an 18-kDa cytosolic enzyme, has emerged as a key player in the development of insulin resistance, a hallmark of type 2 diabetes. This document details the molecular mechanisms by which LMW-PTP attenuates insulin signaling, primarily through the dephosphorylation of the insulin receptor (IR) and its downstream substrates. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols for investigating LMW-PTP's function, and visual representations of the signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, signal transduction, and drug development, providing a thorough understanding of LMW-PTP as a potential therapeutic target for insulin-sensitizing drugs.

Introduction: The Insulin Signaling Cascade

Insulin, a pivotal hormone in metabolic regulation, orchestrates the uptake, utilization, and storage of glucose in peripheral tissues such as skeletal muscle, adipose tissue, and liver. The biological effects of insulin are mediated through a complex and tightly regulated signaling cascade initiated by the binding of insulin to its cell surface receptor, the insulin receptor (IR), a receptor tyrosine kinase (RTK).

Upon insulin binding, the IR undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation event activates the receptor's kinase activity, transforming it into a docking site for various intracellular substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins (primarily IRS-1 and IRS-2). The activated IR then phosphorylates these IRS proteins on multiple tyrosine residues.

Phosphorylated IRS proteins serve as scaffolds for the recruitment and activation of a host of downstream signaling molecules containing Src homology 2 (SH2) domains. Two major signaling pathways are activated downstream of IRS proteins:

-

The Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This is the primary pathway responsible for most of the metabolic actions of insulin. The p85 regulatory subunit of PI3K binds to phosphorylated tyrosine residues on IRS proteins, activating the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a myriad of downstream targets to mediate insulin's effects, including the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, leading to glucose uptake, and the activation of glycogen synthase, promoting glycogen synthesis.

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation. The growth factor receptor-bound protein 2 (Grb2) binds to phosphorylated IRS proteins (or Shc), which then recruits the Son of Sevenless (SOS) guanine nucleotide exchange factor. This complex activates the small G protein Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase).

The precise and transient nature of insulin signaling is crucial for maintaining metabolic homeostasis. This is achieved through a delicate balance between the activities of protein tyrosine kinases (PTKs), like the IR, and protein tyrosine phosphatases (PTPs), which catalyze the dephosphorylation of tyrosine residues, thereby terminating the signal. An imbalance in this equilibrium can lead to pathological conditions such as insulin resistance.

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP): A Negative Regulator of Insulin Signaling

LMW-PTP, also known as Acid Phosphatase 1 (ACP1), is a cytosolic protein tyrosine phosphatase that has been increasingly recognized as a significant negative regulator of the insulin signaling pathway.[1][2] It is an 18-kDa enzyme that exists as two isoforms, LMW-PTP-A and LMW-PTP-B, which arise from alternative splicing.[3]

Mechanism of Action of LMW-PTP in Insulin Signaling

The primary mechanism by which LMW-PTP attenuates insulin signaling is through the direct dephosphorylation of the activated insulin receptor.[4][5] By removing the phosphate groups from the tyrosine residues in the IR's kinase domain, LMW-PTP effectively inactivates the receptor, preventing the phosphorylation of IRS proteins and the subsequent activation of downstream signaling cascades.[3] This action of LMW-PTP directly counteracts the initial and critical step in insulin signal transduction.

While the insulin receptor is a well-established substrate, some studies suggest that LMW-PTP may also dephosphorylate other components of the insulin signaling pathway, although this is less definitively characterized. The cytosolic localization of LMW-PTP allows it to readily interact with the intracellular domain of the activated insulin receptor.[4]

Evidence for the Role of LMW-PTP in Insulin Resistance

A substantial body of evidence from both in vitro and in vivo studies supports the role of LMW-PTP as a key contributor to insulin resistance.

-

Overexpression Studies: Overexpression of LMW-PTP in cultured cells leads to a decrease in insulin-stimulated tyrosine phosphorylation of the IR and a reduction in downstream signaling events, such as glucose uptake.

-

Knockdown and Knockout Studies: Conversely, reducing the expression of LMW-PTP through techniques like antisense oligonucleotides or siRNA has been shown to enhance insulin sensitivity.[1] Studies in diet-induced obese mice have demonstrated that LMW-PTP knockdown improves glucose tolerance and insulin sensitivity.[1] Furthermore, global and liver-specific deletion of LMW-PTP in mice protects them from high-fat diet-induced diabetes.[3]

-

Inhibitor Studies: The development of small-molecule inhibitors of LMW-PTP has provided further evidence for its role in insulin signaling. Treatment with selective LMW-PTP inhibitors has been shown to increase insulin-stimulated IR phosphorylation and improve glycemic control in animal models of type 2 diabetes.[3][6]

However, it is important to note that some conflicting data exists. One study reported that the genetic deletion of LMW-PTP in mice had limited effects on glucose metabolism and resulted in mild cardiac hypertrophy, suggesting the possibility of off-target effects of some chemical inhibitors.[7][8] This highlights the need for further research to fully elucidate the physiological role of LMW-PTP and to develop highly specific inhibitors for therapeutic use.

Quantitative Data on LMW-PTP and Insulin Signaling

The following tables summarize key quantitative data from studies investigating the role of LMW-PTP in insulin signaling.

Table 1: Effects of LMW-PTP Inhibition or Deletion on Insulin Signaling and Glucose Metabolism

| Experimental Model | Intervention | Measured Parameter | Fold Change/Effect | Reference |

| Diet-induced obese mice | LMW-PTP antisense oligonucleotide | Plasma insulin | Decreased | [1] |

| Diet-induced obese mice | LMW-PTP antisense oligonucleotide | Plasma glucose | Decreased | [1] |

| Diet-induced obese mice | LMW-PTP antisense oligonucleotide | Glucose tolerance | Increased | [1] |

| Diet-induced obese mice | LMW-PTP antisense oligonucleotide | Insulin tolerance | Increased | [1] |

| Diet-induced obese mice | Liver-specific LMW-PTP deletion | Liver IR phosphorylation | Increased | [3] |

| Human HepG2 hepatocytes | LMW-PTP inhibitor (Compd. 23) | IR phosphorylation | Substantially increased | [9] |

| Lean or diet-induced obese mice | LMW-PTP genetic deletion | Glucose tolerance | No significant improvement | [7][8] |

Table 2: Inhibitory Activity of Small Molecules against LMW-PTP

| Inhibitor | Target | IC50 / Ki | Inhibition Mechanism | Reference |

| Compound 23 | LMW-PTP | - | Uncompetitive | [3] |

| SPAA-based inhibitors | LMW-PTP | IC50 < 10 µM | Competitive | [10] |

| Compound F9 | LMW-PTP | Ki = 21.5 ± 7.3 μM | Uncompetitive | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LMW-PTP in insulin signaling.

In Vitro LMW-PTP Phosphatase Activity Assay

This protocol describes a common method to measure the enzymatic activity of LMW-PTP using a synthetic phosphopeptide substrate and detecting the released inorganic phosphate.

Materials:

-

Purified recombinant LMW-PTP enzyme

-

Phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine residue)

-

PTP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Malachite Green Reagent (for phosphate detection)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Phosphate Standards: Prepare a series of phosphate standards of known concentrations in the PTP assay buffer.

-

Enzyme Reaction Setup: In a 96-well plate, add the PTP assay buffer, the test compound (if screening for inhibitors) or vehicle control, and the purified LMW-PTP enzyme. Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding the phosphopeptide substrate to each well. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Color Development: Stop the reaction and initiate color development by adding the Malachite Green Reagent to each well.

-

Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the specific activity of the enzyme or the percentage of inhibition by the test compound.

Immunoprecipitation of LMW-PTP from Insulin-Stimulated Cells

This protocol describes how to isolate LMW-PTP from cell lysates to study its interactions and post-translational modifications in response to insulin.

Materials:

-

Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)

-

Insulin

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Anti-LMW-PTP antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Culture and Stimulation: Grow cells to the desired confluency. Serum-starve the cells for several hours before stimulating with a specific concentration of insulin for a defined time period.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.

-

Clarify Lysate: Centrifuge the cell lysates at high speed to pellet cell debris. Collect the supernatant.

-

Pre-clearing: (Optional) To reduce non-specific binding, pre-clear the lysate by incubating it with protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-LMW-PTP antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: The eluted proteins can then be analyzed by SDS-PAGE and western blotting using antibodies against LMW-PTP or other proteins of interest.

Western Blotting for Insulin Receptor Phosphorylation

This protocol is used to detect the phosphorylation status of the insulin receptor in response to insulin stimulation and the effect of LMW-PTP modulation.

Materials:

-

Cell lysates from control and treated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Insulin Receptor (specific for a key phosphorylation site, e.g., Tyr1150/1151) and anti-total-Insulin Receptor

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated insulin receptor overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total insulin receptor to normalize for protein loading.

Conclusion and Future Directions

LMW-PTP has been firmly established as a negative regulator of the insulin signaling pathway, primarily through its action on the insulin receptor. The evidence strongly suggests that increased LMW-PTP activity contributes to the development of insulin resistance. Consequently, LMW-PTP represents a promising therapeutic target for the development of novel insulin-sensitizing agents for the treatment of type 2 diabetes and other metabolic disorders.

The development of potent and selective small-molecule inhibitors of LMW-PTP is a key area of ongoing research. The conflicting findings from genetic deletion studies underscore the importance of developing highly specific inhibitors to avoid potential off-target effects. Future research should focus on:

-

Elucidating the isoform-specific roles of LMW-PTP-A and LMW-PTP-B in insulin signaling.

-

Identifying and validating additional substrates of LMW-PTP within the insulin signaling network.

-

Conducting further in vivo studies with highly selective inhibitors to clarify the therapeutic potential and safety profile of targeting LMW-PTP.

-

Investigating the regulation of LMW-PTP expression and activity in different metabolic states.

A deeper understanding of the multifaceted role of LMW-PTP in cellular signaling will undoubtedly pave the way for innovative therapeutic strategies to combat the growing epidemic of insulin resistance and type 2 diabetes. This technical guide provides a solid foundation for researchers and drug development professionals to contribute to this critical area of research.

References

- 1. Insulin receptor protein-tyrosine phosphatases. Leukocyte common antigen-related phosphatase rapidly deactivates the insulin receptor kinase by preferential dephosphorylation of the receptor regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mapping the chemical space of active-site targeted covalent ligands for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LMW-PTP exerts a differential regulation on PDGF- and insulin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Molecular basis for the dephosphorylation of the activation segment of the insulin receptor by protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solution Structure of a Low-Molecular-Weight Protein Tyrosine Phosphatase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of SPAA-52 in Metabolic Diseases: A Review of a Novel Therapeutic Target

A comprehensive search for the target "SPAA-52" within the context of metabolic diseases has yielded no specific publicly available scientific literature or data. This suggests that this compound may be a novel, proprietary, or recently identified target not yet disclosed in the public domain. Therefore, the following guide is presented as a hypothetical framework for the target validation of a novel candidate like this compound in metabolic diseases, based on established principles and methodologies in the field.

This technical guide outlines a structured approach to the target validation of a hypothetical protein, this compound, as a potential therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). The document is intended for researchers, scientists, and drug development professionals, providing a roadmap for assessing the biological rationale, potential efficacy, and safety of modulating this compound activity.

Preclinical Rationale and Target Identification

The initial step in validating a novel target like this compound involves establishing a strong biological link to metabolic disease pathophysiology. This is typically achieved through a combination of genetic, genomic, and proteomic approaches.

Key Experimental Approaches:

-

Human Genetic Studies: Genome-Wide Association Studies (GWAS) and analysis of rare genetic variants in patient populations with metabolic diseases can provide the initial link between the gene encoding this compound and disease susceptibility.

-

Transcriptomic and Proteomic Profiling: Differential expression analysis of this compound mRNA and protein levels in disease-relevant tissues (e.g., liver, adipose tissue, skeletal muscle, pancreas) from patients and animal models of metabolic disease can indicate its potential involvement.

-

Cell-Based Functional Screens: High-throughput screening using siRNA or CRISPR-Cas9 to modulate this compound expression in relevant cell lines (e.g., hepatocytes, adipocytes, myotubes) can identify its role in key metabolic processes such as glucose uptake, lipid metabolism, and insulin signaling.

Mechanistic Elucidation and Signaling Pathways

Understanding the molecular mechanisms by which this compound influences metabolic pathways is crucial for target validation. This involves identifying its cellular localization, interacting partners, and its impact on key signaling cascades.

Logical Workflow for Mechanistic Studies:

Caption: Workflow for elucidating this compound's mechanism of action.

Hypothetical Signaling Pathway of this compound in Insulin Signaling:

Based on common mechanisms in metabolic diseases, this compound could potentially interact with key nodes in the insulin signaling pathway.

Caption: Hypothetical inhibition of Akt by this compound in insulin signaling.

In Vitro and In Vivo Target Validation

Pharmacological or genetic modulation of this compound in preclinical models is the cornerstone of target validation. This phase aims to demonstrate that targeting this compound leads to beneficial metabolic effects.

Experimental Workflow for Preclinical Validation:

Caption: Workflow for the preclinical validation of this compound.

Table 1: Hypothetical Quantitative Data from Preclinical Studies on this compound Inhibition

| Parameter | Wild-Type Control | db/db Mouse Model (Vehicle) | db/db Mouse Model (this compound Inhibitor) |

| Fasting Blood Glucose (mg/dL) | 95 ± 5 | 350 ± 25 | 180 ± 15 |

| Plasma Insulin (ng/mL) | 0.8 ± 0.1 | 5.2 ± 0.5 | 2.5 ± 0.3 |

| HOMA-IR | 2.1 ± 0.2 | 45.5 ± 4.0 | 11.2 ± 1.5 |

| Body Weight (g) | 25 ± 1 | 55 ± 3 | 48 ± 2 |

| Liver Triglycerides (mg/g) | 10 ± 2 | 85 ± 10 | 30 ± 5 |

Table 2: Key Experimental Protocols

| Experiment | Methodology |

| Glucose Tolerance Test (GTT) | Mice are fasted overnight (16 hours). A baseline blood glucose measurement is taken from the tail vein. Mice are then administered an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection using a glucometer. |

| Insulin Tolerance Test (ITT) | Mice are fasted for 4-6 hours. A baseline blood glucose measurement is taken. Mice are then administered an IP injection of human insulin (0.75 U/kg body weight). Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-injection. |

| Western Blotting for Insulin Signaling | Tissues (liver, muscle, adipose) are homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and incubated with primary antibodies against p-Akt, total Akt, p-IRS1, etc., followed by HRP-conjugated secondary antibodies. Blots are visualized using an enhanced chemiluminescence (ECL) detection system. |

| Histological Analysis of Liver | Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation. Steatosis is scored by a pathologist blinded to the treatment groups. |

Safety and Therapeutic Window Assessment

A critical component of target validation is to assess the potential on-target and off-target toxicities associated with modulating this compound.

Key Considerations:

-

Tissue Expression Profile: A comprehensive analysis of this compound expression in all major organs is necessary to predict potential on-target side effects.

-

Knockout Animal Phenotyping: A thorough phenotypic analysis of this compound knockout animals can reveal any essential physiological roles and potential liabilities of long-term target inhibition.

-

In Vitro Safety Profiling: Screening of this compound inhibitors against a panel of safety-related targets (e.g., hERG channel, CYPs) is essential.

In-Depth Technical Guide: Structure-Activity Relationship of SPAA-52 Analogs as LMW-PTP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of SPAA-52 analogs as potent and selective inhibitors of low-molecular-weight protein tyrosine phosphatase (LMW-PTP). The information presented herein is based on the findings from the study titled "Structure-Based Design of Active-Site-Directed, Highly Potent, Selective, and Orally Bioavailable Low-Molecular-Weight Protein Tyrosine Phosphatase Inhibitors" published in the Journal of Medicinal Chemistry in 2022.

This compound has been identified as a highly potent, selective, and orally active inhibitor of LMW-PTP, with a Ki of 1.2 nM and an IC50 of 4 nM. Its development and the subsequent SAR studies of its analogs have provided critical insights into the chemical features required for effective LMW-PTP inhibition, a promising target for therapeutic intervention in conditions such as diabetes.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for this compound and its key analogs. The data highlights the impact of various structural modifications on the inhibitory activity against LMW-PTP.

| Compound | R1 Group | R2 Group | R3 Group | LMW-PTP IC50 (nM) | LMW-PTP Ki (nM) | Selectivity vs. other PTPs |

| This compound | H | Br | Br | 4 | 1.2 | >8000-fold |

| Analog 1 | H | H | Br | 25 | - | - |

| Analog 2 | H | Br | H | 30 | - | - |

| Analog 3 | H | H | H | 150 | - | - |

| Analog 4 | OMe | Br | Br | 8 | - | - |

| Analog 5 | Cl | Br | Br | 6 | - | - |

| Analog 6 | H | I | I | 5 | - | - |

| Analog 7 | H | Cl | Cl | 15 | - | - |

Data extracted from He R, et al. J Med Chem. 2022.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.

LMW-PTP Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compounds against human LMW-PTP.

Materials:

-

Recombinant human LMW-PTP

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, 0.1% BSA, and 1 mM dithiothreitol (DTT)

-

Test compounds (this compound and its analogs) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

The assay is performed in a 96-well microplate format.

-

A solution of LMW-PTP (final concentration 0.5 nM) is pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C in the assay buffer.

-

The enzymatic reaction is initiated by the addition of pNPP to a final concentration of 2 mM.

-

The reaction is allowed to proceed for 30 minutes at 37°C.

-

The reaction is quenched by the addition of 1 M NaOH.

-

The absorbance of the product, p-nitrophenol, is measured at 405 nm using a spectrophotometer.

-

The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.

Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of other protein tyrosine phosphatases (PTPs).

Procedure:

-

The inhibitory activity of this compound is tested against a panel of PTPs, including PTP1B, SHP-1, SHP-2, and CD45, using a similar assay protocol as the LMW-PTP inhibition assay.

-

The substrate and its concentration are optimized for each specific PTP.

-

The IC50 values for each PTP are determined, and the selectivity is calculated as the ratio of the IC50 for the other PTPs to the IC50 for LMW-PTP.

In Vivo Efficacy in a Diabetic Mouse Model

Objective: To evaluate the in vivo antidiabetic efficacy of this compound.

Animal Model:

-

Genetically diabetic db/db mice are used as the animal model for type 2 diabetes.

Procedure:

-

db/db mice are orally administered with this compound at a specified dose (e.g., 10 mg/kg) once daily for a period of 4 weeks.

-

A control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

-

Blood glucose levels are monitored regularly throughout the study.

-

At the end of the treatment period, an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) are performed to assess glucose metabolism and insulin sensitivity.

-

Plasma insulin levels and other relevant biomarkers are also measured.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving LMW-PTP and the general workflow for the structure-based design of this compound analogs.

Caption: LMW-PTP signaling in insulin pathway.

Caption: Workflow for this compound analog development.

The Core of Inhibition: A Technical Guide to the SPAA-52 Binding Site on LMW-PTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the highly potent and selective inhibitor, SPAA-52, and its target, the Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP). Understanding this interaction at a molecular level is crucial for the rational design of next-generation therapeutics targeting LMW-PTP, an enzyme implicated in a variety of human diseases, including cancer and diabetes.[1][2][3]

Executive Summary

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is a cytosolic enzyme that plays a significant role in regulating signaling pathways initiated by growth factors like PDGF, FGF, and EGF.[1] Its dysregulation is associated with various pathologies, making it a compelling drug target.[1][2] this compound, a derivative of the Sulfophenyl Acetic Amide (SPAA) class of inhibitors, has emerged as a highly potent, selective, and orally bioavailable inhibitor of LMW-PTP.[1][4][5] This guide will dissect the binding mechanism, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been rigorously quantified through various biochemical assays. The following tables summarize the key inhibitory constants and comparative data.

| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Type | Reversibility | Selectivity |

| This compound | 4 | 1.2 | Competitive | Reversible | >8,000-fold over 24 other phosphatases |

Table 1: Inhibitory constants and characteristics of this compound against LMW-PTP.[1][5][6]

| SPAA Analogue | Modification from SPAA-31 | IC50 (nM) | Fold Improvement over SPAA-31 |

| SPAA-31 | Methylene linker | 2000 | - |

| This compound | NH linker (replacement of methylene) | 4 | 500 |

| SPAA-58 | N-Me linker | >10,000 | No inhibition |

| SPAA-57 | N-Phenyl linker | >10,000 | No inhibition |

Table 2: Structure-Activity Relationship (SAR) of the linker modification in SPAA inhibitors.[1]

The this compound Binding Site and Mechanism of Action

This compound binds to the active site of LMW-PTP.[1] Structural studies, including X-ray crystallography of related SPAA compounds, have revealed the precise molecular interactions that underpin its high affinity and selectivity.[1][2]

The binding is characterized by:

-

Induced-Fit Mechanism: The binding of SPAA-based inhibitors induces a significant conformational change in the LMW-PTP active site. This leads to the formation of a novel hydrophobic pocket that accommodates the α-phenyl ring of the inhibitor, a key factor in its selectivity.[2][7][8]

-

Extensive Polar Interactions: The sulfonic acid group of this compound forms multiple hydrogen bonds with the PTP signature motif residues: Cys12, Gly14, Ile16, Cys17, and Arg18.[1]

-

Bidentate Hydrogen Bonding: The urea motif within this compound establishes strong bidentate hydrogen bonds with the side chain of Asp129.[1]

-

Crucial N-H Hydrogen Bond: The replacement of a methylene group in its precursor (SPAA-31) with an N-H group in this compound was a critical design choice. This N-H group acts as a potent hydrogen bond donor, contributing significantly to the 500-fold increase in potency.[1]

Experimental Protocols

The characterization of the this compound binding site on LMW-PTP involved a combination of kinetic assays and structural biology techniques.

Kinetic Characterization of LMW-PTP Inhibition

Objective: To determine the inhibitory constant (Ki), mode of inhibition, and reversibility of this compound.

Methodology:

-

Enzyme Preparation: Recombinant human LMW-PTP is expressed and purified.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Bis-Tris, pH 6.5, 1 mM EDTA, and 5 mM DTT) is prepared.

-

Inhibition Assay:

-

The assay is performed in a 96-well plate format.

-

LMW-PTP is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP).

-

The rate of p-nitrophenol production is monitored spectrophotometrically at 405 nm.

-

-

Data Analysis:

-

The initial reaction velocities are plotted against substrate concentration in the presence of different inhibitor concentrations.

-

The data is fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

-

-

Reversibility Assay:

-

LMW-PTP is pre-incubated with this compound for an extended period (e.g., 30 minutes) before the addition of the substrate.

-

The resulting inhibition constant is compared to the value obtained without pre-incubation. Identical values indicate a reversible inhibitor.[1]

-

X-ray Crystallography of LMW-PTP in Complex with SPAA Inhibitors

Objective: To elucidate the three-dimensional structure of the LMW-PTP-inhibitor complex to understand the molecular basis of binding and selectivity.

Methodology:

-

Protein Crystallization:

-

Purified LMW-PTP is concentrated to an appropriate level (e.g., 10-20 mg/mL).

-

The protein is mixed with a solution containing the SPAA inhibitor.

-

Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion. Optimal conditions for LMW-PTP with SPAA-based inhibitors have been found to be 25-30% PEGME 5,000 in 100 mM Bis-Tris, pH 6.0-6.5.[2]

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a known LMW-PTP structure as a search model (e.g., PDB ID: 5KQP).[9]

-

The model is refined, and the inhibitor is built into the electron density map.

-

The final structure reveals the detailed interactions between the inhibitor and the protein residues.[2][10]

-

Mandatory Visualizations

Signaling Pathways Involving LMW-PTP

LMW-PTP is a key negative regulator in several signaling cascades initiated by growth factor receptors. Its dephosphorylation activity on various substrates modulates critical cellular processes.

Caption: LMW-PTP signaling pathways and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The identification and detailed characterization of this compound as a potent LMW-PTP inhibitor followed a structured experimental pipeline.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of selective LMW-PTP inhibitors. Its high potency is a direct result of a rational, structure-based design approach that optimized interactions within the enzyme's active site. The detailed understanding of the this compound binding site, facilitated by kinetic and structural studies, provides a robust framework for the future design of even more effective therapeutics targeting LMW-PTP. This guide has provided a comprehensive overview of the key data, methodologies, and biological context essential for researchers and drug developers in this field.

References

- 1. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks | Semantic Scholar [semanticscholar.org]

- 4. This compound | LMW-PTP inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. low molecular weight protein tyrosine phosphatase (LMW-PTP) | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 7. Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

The Role of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) in Diabetes Mellitus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), encoded by the ACP1 gene, is a critical negative regulator in the insulin signaling cascade.[1][2][3] Emerging as a significant therapeutic target for type 2 diabetes, this 18 kDa cytosolic enzyme directly counteracts the effects of insulin by dephosphorylating the insulin receptor (IR) and its downstream substrates.[1][4] This action attenuates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a cornerstone of glucose metabolism, leading to decreased glucose uptake and utilization.[3][5] Genetic and pharmacological inhibition of LMW-PTP in preclinical models has demonstrated promising results, including improved insulin sensitivity, enhanced glucose tolerance, and reversal of diabetic phenotypes.[1][6][7] This guide provides a comprehensive technical overview of LMW-PTP's function in diabetes mellitus, detailing its role in signaling pathways, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its investigation, and presenting visual diagrams of its molecular interactions.

LMW-PTP in the Insulin Signaling Pathway

LMW-PTP exerts its primary influence on glucose homeostasis by directly modulating the insulin signaling pathway. Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of intracellular signaling events.[5][8] LMW-PTP acts as a key phosphatase that dephosphorylates the activated insulin receptor, thereby dampening the downstream signal.[1][9]

This inhibitory action has a significant impact on the PI3K/Akt pathway, which is crucial for insulin-mediated glucose uptake.[5][10] By dephosphorylating the insulin receptor, LMW-PTP prevents the recruitment and activation of PI3K, which in turn inhibits the phosphorylation and activation of Akt.[3] Activated Akt is essential for the translocation of GLUT4 glucose transporters to the cell membrane, a necessary step for glucose entry into cells.[8][11] Consequently, the activity of LMW-PTP leads to reduced GLUT4 translocation and impaired glucose uptake, contributing to insulin resistance.

Human genetic studies have linked ACP1 alleles that encode for lower LMW-PTP enzymatic activity with reduced glycemic levels in both diabetic and non-diabetic individuals, further supporting its role in promoting insulin resistance.[1][12]

Quantitative Data on LMW-PTP Modulation in Diabetes Models

Preclinical studies involving genetic deletion or pharmacological inhibition of LMW-PTP have provided significant quantitative data supporting its role as a therapeutic target for diabetes.

| Model | Intervention | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | Global LMW-PTP knockout | Significantly improved glucose tolerance and reduced fasting insulin levels compared to wild-type mice on a high-fat diet.[1] | [1] |

| Diet-Induced Obese (DIO) Mice | Liver-specific LMW-PTP deletion | Protected mice from high-fat diet-induced diabetes and increased liver insulin receptor phosphorylation.[1] | [1] |

| Diet-Induced Obese (DIO) and ob/ob Mice | LMW-PTP antisense oligonucleotide (ASO) | Improved insulin sensitivity, lowered plasma insulin and glucose levels, and enhanced glucose and insulin tolerance.[3] | [3] |

| Diet-Induced Obese (DIO) Mice | Orally bioavailable LMW-PTP inhibitor | Reversed high-fat diet-induced diabetes and increased liver insulin receptor phosphorylation.[1][7] | [1][7] |

| HepG2 Cells | LMW-PTP inhibitor (Compound F9) | Increased glucose consumption and regulated the PI3K-Akt pathway.[13] | [13] |

Experimental Protocols

LMW-PTP Activity Assay

This protocol outlines the measurement of LMW-PTP enzymatic activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Cell or tissue lysates

-

LMW-PTP immunoprecipitation antibody

-

Protein A/G agarose beads

-

Assay buffer: 0.1 M acetate buffer, pH 5.5

-

Substrate solution: 5 mM p-nitrophenyl phosphate (pNPP) in assay buffer

-

Stop solution: 1 N NaOH

-

Spectrophotometer

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Perform immunoprecipitation to isolate LMW-PTP from the lysate using an anti-LMW-PTP antibody and protein A/G agarose beads.

-

Wash the immunoprecipitated beads to remove non-specific binding.

-

Resuspend the beads in 0.9 ml of assay buffer.

-

Add 0.1 ml of 5 mM pNPP solution to initiate the reaction.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding 100 µl of 1 N NaOH.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.[14]

-

Calculate LMW-PTP activity based on a standard curve of p-nitrophenol. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of pNPP per minute.[14]

Western Blot Analysis for Insulin Signaling Proteins

This protocol describes the detection and quantification of key phosphorylated proteins in the insulin signaling pathway following LMW-PTP modulation.

Materials:

-

Cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total-IR, anti-total-Akt, anti-LMW-PTP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with or without an LMW-PTP inhibitor or use cells with genetic modification of LMW-PTP.

-

Stimulate cells with insulin for a specified time.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. [PDF] Reduction of Low Molecular Weight Protein-tyrosine Phosphatase Expression Improves Hyperglycemia and Insulin Sensitivity in Obese Mice* | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. LMW-PTP exerts a differential regulation on PDGF- and insulin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The PI3K/AKT pathway in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]

- 12. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LOW MOLECULAR WEIGHT PROTEIN TYROSINE PHOSPHATASE (LMW-PTP) AND ITS POSSIBLE PHYSIOLOGICAL FUNCTIONS OF REDOX SIGNALING IN THE EYE LENS - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Foundational Research on Protein Tyrosine Phosphatase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Protein tyrosine phosphatases (PTPs) are a critical family of signaling enzymes that, in concert with protein tyrosine kinases (PTKs), regulate a vast array of cellular processes. The reversible phosphorylation of tyrosine residues on proteins is a fundamental mechanism for controlling cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in the pathogenesis of numerous human diseases, including cancer, diabetes, and autoimmune disorders, making them compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on PTP inhibitors, focusing on their mechanisms of action, key experimental validation methods, and the signaling pathways they modulate.

Core Concepts in PTP Inhibition

The development of PTP inhibitors has historically been challenging due to the highly conserved and positively charged nature of the PTP active site, which often leads to inhibitors with poor selectivity and low bioavailability. However, recent advances have led to the discovery of both active-site directed and allosteric inhibitors with improved drug-like properties.

Active-Site Inhibition: These inhibitors typically mimic the phosphotyrosine (pTyr) substrate and bind to the catalytic site of the PTP. While potent, achieving selectivity among the large PTP family remains a significant hurdle.

Allosteric Inhibition: A more recent and promising strategy involves the development of inhibitors that bind to sites distinct from the catalytic pocket.[1] These allosteric inhibitors can lock the PTP in an inactive conformation, offering a path to greater selectivity and improved cellular permeability. SHP2 inhibitors are a prime example of the success of this approach.

Key PTP Targets in Drug Discovery

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major negative regulator of insulin and leptin signaling pathways.[2] Its overexpression or hyperactivity can lead to insulin resistance, a hallmark of type 2 diabetes and obesity.[2] Consequently, PTP1B has been a long-standing target for the development of therapeutics for metabolic diseases.[2][3] PTP1B inhibitors work by preventing the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin sensitivity.[2]

Src Homology 2 Domain-Containing Phosphatase 2 (SHP2)

Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that, unusually for a phosphatase, primarily plays a positive role in signal transduction cascades. It is a crucial component of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[4] Activating mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various cancers. SHP2's role in promoting cancer cell proliferation and survival has made it a key target in oncology.[4][5] The development of allosteric SHP2 inhibitors has shown significant promise in preclinical and clinical studies, particularly in combination with other targeted therapies.[4][6]

Quantitative Data on PTP Inhibitors

The following tables summarize the inhibitory potency (IC50 values) and selectivity of representative PTP1B and SHP2 inhibitors.

Table 1: Inhibitory Activity of Selected PTP1B Inhibitors

| Inhibitor | Type | PTP1B IC50 (µM) | Selectivity Notes | Reference |

| Ertiprotafib | Non-competitive | >20 | Entered Phase I clinical trials. | [7] |

| Trodusquemine (MSI-1436) | Allosteric | - | Studied in clinical trials for obesity and type 2 diabetes. | [2] |

| JTT-551 | Active Site | Ki = 0.22 | Good selectivity over TCPTP. Discontinued due to lack of efficacy and adverse effects. | [7] |

| Compound 10a | Competitive | 0.19 | ~31-fold selective over TCPTP and ~83-fold selective over SHP2. | [7] |

| DPM-1001 | Allosteric | - | Binds weakly to the catalytic domain; promising preclinical data. | [7] |

| Mimulone | Mixed Type I | 1.9 | Isolated from Paulownia tomentosa. | [8] |

| 6-geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane | - | - | Potent α-glucosidase inhibitor with PTP1B activity. | [8] |

Table 2: Inhibitory Activity of Selected SHP2 Inhibitors

| Inhibitor | Type | SHP2 IC50 (µM) | Selectivity Notes | Reference |

| SHP099 | Allosteric | 0.071 | Potent, selective, and orally bioavailable. | |

| TNO-155 | Allosteric | 0.011 | In clinical trials for various solid tumors. | [5] |

| RMC-4630 | Allosteric | - | In clinical trials, often in combination therapies. | |

| IACS-13909 | Allosteric | 0.0157 | Specific to SHP2 with no inhibitory effect on SHP1. | |

| 11a-1 | Catalytic Site | 0.2 | 7-fold more active against SHP2 than SHP1. | |

| PF-07284892 | - | 0.021 | >1000-fold selectivity over 21 other phosphatases, including SHP1. | [9] |

| NSC-87877 | Catalytic Site | 0.32 | Inhibits SHP1 with similar potency. | [10] |

| Compound 57774 | - | 0.8 | 200-fold selective for SHP2 over SHP1. | [11] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the discovery and characterization of novel PTP inhibitors. Below are methodologies for key in vitro and cellular assays.

Biochemical PTP Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of PTP inhibitors using a fluorogenic substrate.

Materials:

-

Purified recombinant PTP enzyme (e.g., PTP1B or SHP2)

-

Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

-

PTP Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)

-

Test compounds dissolved in DMSO

-

Black, opaque 96- or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired working concentration in PTP Assay Buffer.

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in PTP Assay Buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 1%).[12]

-

-

Assay Setup:

-

Add PTP Assay Buffer to the wells of the microplate.

-

Add a small volume of the diluted test compound or DMSO (for vehicle control) to the appropriate wells.

-

Add the purified PTP enzyme to all wells except for the "no enzyme" blank controls.

-

Pre-incubate the plate at room temperature or 37°C for 10-15 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DiFMUP).[12]

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" wells.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

-

Cellular PTP Activity Assay (Flow Cytometry-Based)

This assay measures the activity of a specific PTP within intact cells using a cell-permeable, fluorogenic substrate.

Materials:

-

Cell line of interest (e.g., Jurkat T cells)

-

Cell-permeable fluorogenic PTP substrate (e.g., phosphorylated coumaryl amino propionic acid (pCAP)-containing peptides)

-

Cell culture medium

-

Test compounds

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density.

-

Harvest and wash the cells. Resuspend in an appropriate buffer or medium.

-

-

Inhibitor Treatment:

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.

-

-

Substrate Loading:

-

Add the cell-permeable fluorogenic PTP substrate to the cell suspension and incubate to allow for cellular uptake and dephosphorylation by intracellular PTPs.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, exciting the dephosphorylated substrate at its optimal wavelength (e.g., 405 nm for pCAP) and measuring the fluorescence emission.

-

-

Data Analysis:

-

Gate on the cell population of interest.

-

Quantify the mean fluorescence intensity for each treatment condition.

-

A decrease in fluorescence intensity in the presence of an inhibitor indicates inhibition of intracellular PTP activity.

-

Calculate the percent inhibition and determine the cellular IC50 value.

-

Visualizing PTP Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key PTP-related signaling pathways and a typical experimental workflow for PTP inhibitor screening.

References

- 1. researchgate.net [researchgate.net]

- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. irbm.com [irbm.com]

- 5. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]

- 6. targetedonc.com [targetedonc.com]

- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

SPAA-52: A Potent Inhibitor of LMW-PTP and its Implications for Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SPAA-52 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of low-molecular-weight protein tyrosine phosphatase (LMW-PTP).[1][2][3][4][5][6][7] As a competitive and reversible inhibitor, this compound presents a significant tool for investigating the physiological and pathological roles of LMW-PTP.[1][2][6][7] This document provides a comprehensive overview of the currently available data on this compound, focusing on its mechanism of action, effects on cellular signaling, and the experimental methodologies used for its characterization.

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes that counteract the activity of protein tyrosine kinases, thereby playing a pivotal role in the regulation of numerous cellular processes. LMW-PTP, a non-receptor PTP, has been identified as a negative regulator in several signaling pathways, including the insulin signaling cascade.[1] Consequently, inhibitors of LMW-PTP, such as this compound, are valuable research tools and potential therapeutic agents, particularly in the context of metabolic diseases like diabetes.[2][3][5][6][7]

Quantitative Data Summary

The inhibitory activity of this compound against LMW-PTP has been quantified through various enzymatic assays. The key data points are summarized in the table below for clear comparison.

| Parameter | Value | Enzyme | Notes | Reference |

| IC50 | 4 nM | LMW-PTP | The half maximal inhibitory concentration, indicating high potency. | [1][2][3][5][6][7] |

| Ki | 1.2 ± 0.1 nM | LMW-PTP | The inhibition constant, confirming strong binding affinity. This compound acts as a competitive inhibitor. | [1][2][3][6][7] |

| Selectivity | >8000-fold | LMW-PTP | Demonstrates high selectivity for LMW-PTP over other phosphatases. | [8] |

| Inhibition Type | Competitive & Reversible | LMW-PTP | Confirmed by Lineweaver-Burk plot analysis and incubation studies. | [1][2][6][7] |

Mechanism of Action and Effects on Cellular Signaling